Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group, a nitrobenzamido group, and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common approach begins with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives. This is achieved through a reaction between cyclohexanones and ethyl cyanoacetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its antibacterial and antifungal properties.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzamido group is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The thiophene ring can also interact with various biological pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-METHYL-2-(2-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
- ETHYL 2-(2-((5-((4-METHYL-3-NITROBENZAMIDO)METHYL)-4-(M-TOLYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylcarbamoyl group, in particular, differentiates it from other similar compounds and contributes to its unique activity profile.
Properties
Molecular Formula |
C22H25N3O6S |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H25N3O6S/c1-3-31-22(28)17-13(2)18(20(27)23-15-9-5-4-6-10-15)32-21(17)24-19(26)14-8-7-11-16(12-14)25(29)30/h7-8,11-12,15H,3-6,9-10H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
LPXSRCBFRPEAGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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